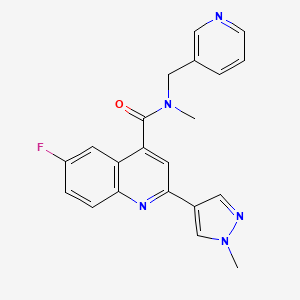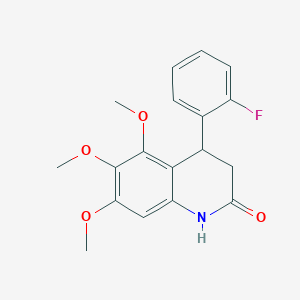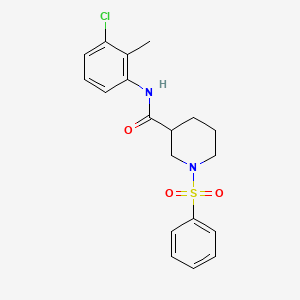![molecular formula C25H25ClN4O5 B4189979 4-(5-{4-[5-(4-chlorophenyl)-2-furoyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4189979.png)
4-(5-{4-[5-(4-chlorophenyl)-2-furoyl]-1-piperazinyl}-2-nitrophenyl)morpholine
Descripción general
Descripción
4-(5-{4-[5-(4-chlorophenyl)-2-furoyl]-1-piperazinyl}-2-nitrophenyl)morpholine is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(5-{4-[5-(4-chlorophenyl)-2-furoyl]-1-piperazinyl}-2-nitrophenyl)morpholine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting specific enzymes or receptors in the body. This inhibition leads to a decrease in the activity of the enzyme or receptor, which in turn leads to a reduction in the symptoms associated with the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a significant impact on various biochemical and physiological processes in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to reduce inflammation and oxidative stress, which are two factors that contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-{4-[5-(4-chlorophenyl)-2-furoyl]-1-piperazinyl}-2-nitrophenyl)morpholine in lab experiments are its potential therapeutic applications and its ability to inhibit specific enzymes or receptors in the body. However, the limitations of using this compound in lab experiments are its high cost and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 4-(5-{4-[5-(4-chlorophenyl)-2-furoyl]-1-piperazinyl}-2-nitrophenyl)morpholine. One direction is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its antibacterial and antifungal properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has potential therapeutic applications in the treatment of various diseases and has been extensively studied for its antibacterial and antifungal properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(5-{4-[5-(4-chlorophenyl)-2-furoyl]-1-piperazinyl}-2-nitrophenyl)morpholine is vast. This compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O5/c26-19-3-1-18(2-4-19)23-7-8-24(35-23)25(31)29-11-9-27(10-12-29)20-5-6-21(30(32)33)22(17-20)28-13-15-34-16-14-28/h1-8,17H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOKTZBTQIHFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4189896.png)
![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4189902.png)

![N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide](/img/structure/B4189906.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4189909.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4189915.png)

![N-cyclohexyl-4-[(1-methyl-5-nitro-1H-benzimidazol-2-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4189938.png)
![3-chloro-5-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4189948.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4189952.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]butanamide](/img/structure/B4189964.png)
![N-(4-ethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4189984.png)
![ethyl 4-amino-2-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4189992.png)
